molecular formula C17H18N4O3 B5725186 1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine

1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine

Cat. No. B5725186
M. Wt: 326.35 g/mol
InChI Key: WIFDRYNKKZFEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine, commonly known as NBDPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBDPP belongs to the class of piperazine compounds and is widely studied for its mechanism of action and physiological effects.

Scientific Research Applications

NBDPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been reported that NBDPP has anticancer properties and can induce apoptosis in cancer cells. NBDPP also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, NBDPP has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of NBDPP is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. NBDPP has been reported to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling. NBDPP also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
NBDPP has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects. Furthermore, NBDPP has been shown to have antioxidant properties and can scavenge free radicals, which are known to cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The advantages of using NBDPP in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using NBDPP in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity, which needs to be carefully monitored.

Future Directions

There are several future directions for the study of NBDPP. One potential direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to study the structure-activity relationship of NBDPP and develop more potent analogs. Furthermore, the development of novel drug delivery systems for NBDPP can potentially overcome its solubility issues and improve its efficacy.
Conclusion:
In conclusion, NBDPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of NBDPP is well-established, and it has been extensively studied for its mechanism of action and physiological effects. Although there are limitations to using NBDPP in lab experiments, there are several future directions for its study, which can potentially lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of NBDPP involves a multistep process that includes the reaction of 4-pyridinylmethylamine with 1,4-dibromobutane to form 4-(4-pyridinylmethyl)piperazine. The resulting compound undergoes nitration with nitric acid to produce 1-(4-nitrobenzoyl)-4-(4-pyridinylmethyl)piperazine. The synthesis method of NBDPP is well-established and has been reported in various scientific journals.

properties

IUPAC Name

(4-nitrophenyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-1-3-16(4-2-15)21(23)24)20-11-9-19(10-12-20)13-14-5-7-18-8-6-14/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFDRYNKKZFEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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